[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
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Overview
Description
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is a fluorinated organic compound with a unique structure that includes a fluoromethylene group and a tetrahydro-1H-pyrrolizin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol involves the use of fluoromethylene transfer chemistry. This method is attractive for building fluorinated products of high value. One approach involves the use of fluoromethylsulfonium reagents to achieve the one-fluorine-one-carbon modification of a substrate, leading to the formation of monofluorinated five-membered rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes developed in research laboratories can potentially be scaled up for industrial applications. The use of fluoromethylsulfonium reagents and other fluorinating agents would be key components of the industrial process.
Chemical Reactions Analysis
Types of Reactions
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluoromethylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex fluorinated molecules.
Biology: It can be used in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.
Mechanism of Action
The mechanism of action of [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol involves its interaction with molecular targets through its fluoromethylene group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- [(8S)-6-Methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
- 1H-Pyrrolizine-7a(5H)-methanol, 2-(fluoromethylene)tetrahydro-, (2E,7aS)-
Uniqueness
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is unique due to its specific fluoromethylene group, which imparts distinct chemical and physical properties. This makes it valuable for applications requiring high reactivity and stability .
Properties
Molecular Formula |
C9H14FNO |
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Molecular Weight |
171.21 g/mol |
IUPAC Name |
[(8S)-6-(fluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H14FNO/c10-5-8-4-9(7-12)2-1-3-11(9)6-8/h5,12H,1-4,6-7H2/t9-/m0/s1 |
InChI Key |
GZEVXTHNYVCIIO-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@]2(CC(=CF)CN2C1)CO |
Canonical SMILES |
C1CC2(CC(=CF)CN2C1)CO |
Origin of Product |
United States |
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